6-Chloro-4-methoxypicolinamide

Vue d'ensemble

Description

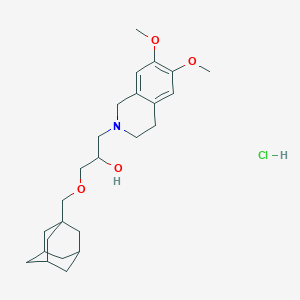

6-Chloro-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 4-position and a chloro group at the 6-position . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) .Applications De Recherche Scientifique

Anticancer Agent and Apoptosis Inducer

The compound 6-Chloro-4-methoxypicolinamide, in its structural variations, has been found effective as an anticancer agent. A study discovered that its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing properties with an EC(50) of 2 nM in cell-based apoptosis induction assays. This compound also demonstrated high efficacy in human MX-1 breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Antiemetic and Gastrointestinal Motility Enhancing Agents

This compound-related compounds, specifically 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. These compounds showed promising results in enhancing gut peristaltic activity and increasing gastric emptying, as well as inhibiting cisplatin-induced emesis in animal models (Baldazzi et al., 1996).

Chemosensor for Heavy Metals

A study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a related compound, revealed its selective response to Cd2+ (Cadmium) over other tested metal ions. This compound showed potential for measuring Cd2+ concentrations in waste effluent streams and in food products, indicating its utility in environmental monitoring (Prodi et al., 2001).

Alzheimer's Disease Research

In the context of Alzheimer's disease research, certain chromenones linked to the 1,2,3-triazole ring system, similar in structure to this compound, demonstrated significant anti-acetylcholinesterase activity. This suggests potential therapeutic applications for Alzheimer's disease, given the importance of acetylcholinesterase inhibition in managing this condition (Saeedi et al., 2017).

Tubulin-Polymerization Inhibitors

Further modifications of the 6-methoxyquinoline moiety in this compound led to the discovery of new tubulin-polymerization inhibitors, targeting the colchicine site. These inhibitors showed potential for cytotoxic activity against cancer cells, disrupting microtubule formation and causing cell arrest in the G2/M phase (Wang et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXZIPOXCURMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2821548.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2821560.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide](/img/structure/B2821563.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine](/img/structure/B2821564.png)

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)